CB2 Receptor Binding Affinity: E. angustifolia Alkylamides vs. Endogenous Cannabinoids
The alkylamides dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide (A1) and dodeca-2E,4E-dienoic acid isobutylamide (A2), characteristic constituents of E. angustifolia root extracts, demonstrate substantially higher binding affinity for the human CB2 receptor compared to the endogenous cannabinoid anandamide. The Ki values for A1 and A2 at CB2 are approximately 60 nM, compared to anandamide's CB2 Ki exceeding 200 nM [1]. Receptor selectivity is pronounced, with CB1 Ki values exceeding 1500 nM for both alkylamides, indicating a >25-fold selectivity for CB2 [1]. In a receptor screen against 49 pharmacologically relevant targets, A1 and A2 exhibited specific binding exclusively to CB2 and CB1 receptors [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 60 nM (alkylamides A1 and A2 from E. angustifolia) |
| Comparator Or Baseline | Anandamide: Ki > 200 nM at CB2 |
| Quantified Difference | ≥3.3-fold higher CB2 binding affinity vs. endogenous cannabinoid anandamide |
| Conditions | Radioligand displacement assay using [3H]CP-55,940; human CB2 receptor |
Why This Matters
Superior CB2 binding affinity enables researchers to use lower effective concentrations in immunomodulatory assays, reducing potential non-specific effects and supporting target engagement studies at pharmacologically relevant nanomolar concentrations.
- [1] Raduner S, Majewska A, Chen JZ, et al. Alkylamides from Echinacea are a new class of cannabinomimetics. Cannabinoid type 2 receptor-dependent and -independent immunomodulatory effects. J Biol Chem. 2006;281(20):14192–14206. DOI: 10.1074/jbc.M601074200. View Source
